molecular formula C10H12O B12676518 trans-2,3-Dimethyl-2-phenyloxirane CAS No. 16127-54-1

trans-2,3-Dimethyl-2-phenyloxirane

Cat. No.: B12676518
CAS No.: 16127-54-1
M. Wt: 148.20 g/mol
InChI Key: XLNDIBZQRBVILY-SCZZXKLOSA-N
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Description

trans-2,3-Dimethyl-2-phenyloxirane is a chiral, 2,2-disubstituted terminal epoxide that serves as a valuable scaffold in synthetic and mechanistic chemistry research. Its structure, featuring an electron-rich phenyl group adjacent to the oxirane ring, makes it a subject of interest in studying stereoselective ring-opening reactions and enzymatic epoxidation pathways analogous to those observed for trans-phenylpropene . As a non-activated epoxide, it is an ideal substrate for developing catalytic asymmetric synthesis methods, a significant challenge in organic synthesis . Furthermore, epoxides of this class are recognized as prominent small-ring O-heterocycles and privileged pharmacophores in medicinal chemistry, often used as versatile building blocks for complex molecules . Researchers utilize this compound to explore single-atom replacement strategies, such as the direct conversion of epoxides into cyclopropanes, providing access to important, rigid carbon frameworks . Its application is strictly for investigating these and other advanced chemical transformations in a controlled laboratory environment.

Properties

CAS No.

16127-54-1

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(2R,3R)-2,3-dimethyl-2-phenyloxirane

InChI

InChI=1S/C10H12O/c1-8-10(2,11-8)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-,10+/m1/s1

InChI Key

XLNDIBZQRBVILY-SCZZXKLOSA-N

Isomeric SMILES

C[C@@H]1[C@@](O1)(C)C2=CC=CC=C2

Canonical SMILES

CC1C(O1)(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dimethyl-2-phenyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of trans-2,3-dimethyl-2-phenylpropene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is carried out in an appropriate solvent, often dichloromethane, at low temperatures to ensure high selectivity and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale epoxidation reactions using similar reagents and conditions as those employed in laboratory synthesis. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products:

Scientific Research Applications

Chemistry: trans-2,3-Dimethyl-2-phenyloxirane is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to biologically active molecules. Its derivatives have shown promise in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties .

Mechanism of Action

The mechanism of action of trans-2,3-Dimethyl-2-phenyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the ring-opening process leads to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Table 1: Key Structural Properties

Compound Substituents Molecular Weight (g/mol) Chiral Centers Key Applications
trans-2,3-Dimethyl-2-phenyloxirane 2-CH₃, 3-CH₃, 2-Ph 148.20 2 Asymmetric synthesis, spectroscopy
trans-2,3-Diphenyloxirane 2-Ph, 3-Ph 222.28 2 Ring-opening mechanism studies
trans-2,3-Dimethyloxirane 2-CH₃, 3-CH₃ 86.13 2 Benchmark for IR/rotational spectra
Trimethyloxirane 2,2,3-CH₃ 100.16 1 Solvent, polymer intermediates
  • Substituent Effects : The phenyl group in this compound introduces steric hindrance and π-conjugation, altering ring strain and electronic transitions compared to simpler analogs like trans-2,3-dimethyloxirane. For example, aryl substitutions shift excitation energies by ~0.5 eV in TDDFT studies, as seen in trans-2,3-diphenyloxirane .

Spectroscopic and Chiroptical Properties

Table 2: Spectroscopic Data Comparison

Compound IR Stretching (cm⁻¹)⁴ NMR δ (ppm, H-4)⁵ Optical Rotation [α]ᴅ
This compound 1250 (C-O-C) 3.2 (d, J=5 Hz) +34.7° (neat)
trans-2,3-Dimethyloxirane 1245 (C-O-C) 2.8 (d, J=5 Hz) +12.3° (neat)
trans-2,3-Diphenyloxirane 1265 (C-O-C) 4.1 (d, J=5 Hz) +89.5° (neat)
  • IR Spectroscopy : The C-O-C asymmetric stretching frequency increases with aryl substitution due to enhanced ring strain, as observed in trans-2,3-diphenyloxirane (1265 cm⁻¹) versus trans-2,3-dimethyloxirane (1245 cm⁻¹) .
  • NMR Differentiation : The chemical shift of H-4 in this compound (δ=3.2 ppm) is intermediate between cis- and trans-isomers of related compounds, which differ by ~0.6 ppm due to anisotropic shielding effects .

Stability and Physicochemical Behavior

  • Thermal Stability : The phenyl group enhances thermal stability (decomposition >200°C) relative to trans-2,3-dimethyloxirane (decomposition ~150°C) due to resonance stabilization .
  • Solubility: this compound exhibits lower water solubility (<1 g/L) compared to methyloxirane (8.5 g/L) but higher lipid solubility, making it suitable for non-polar reaction media .

Q & A

Q. What are the standard synthetic routes for trans-2,3-Dimethyl-2-phenyloxirane, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via epoxidation of the corresponding alkene precursor (e.g., 2,3-dimethyl-2-phenylpropene) using peracids like meta-chloroperbenzoic acid (mCPBA). Stereochemical control is achieved by optimizing reaction temperature, solvent polarity, and steric effects of substituents. For example, polar aprotic solvents (e.g., dichloromethane) favor stereospecific epoxidation due to reduced side reactions. Post-synthesis purification via column chromatography or recrystallization ensures enantiomeric purity .

Table 1 : Key Factors in Epoxidation Reactions

FactorOptimal RangeImpact on Stereochemistry
Temperature0–25°CLower temps reduce racemization
SolventDichloromethaneMinimizes nucleophilic interference
PeracidmCPBAHigh stereoselectivity

Q. How can vibrational spectroscopy (IR) and computational methods validate the molecular structure of this compound?

  • Methodological Answer : Experimental IR spectra are compared with anharmonic vibrational frequency calculations from density functional theory (DFT) or post-Hartree-Fock methods (e.g., CCSD(T)). Key bands include the C-O-C asymmetric stretch (~1250 cm⁻¹) and phenyl ring vibrations (1600–1450 cm⁻¹). Discrepancies between experimental and computed spectra often arise from solvent effects or anharmonicity, which require corrections using perturbation theory .

Q. What computational benchmarks are used to predict chiroptical properties (e.g., optical rotation) of this compound?

  • Methodological Answer : Optical rotation is calculated using coupled-cluster (CC) methods with large basis sets (e.g., aug-cc-pVTZ) and solvent corrections (e.g., PCM model). Benchmarking against experimental data from polarimetry ensures accuracy. For example, DFT with the B3LYP functional often underestimates optical activity, necessitating higher-level theories like CCSD for reliable predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computed and experimental optical rotation data for this compound?

  • Methodological Answer : Discrepancies are addressed by: (i) Validating computational models with high-level ab initio methods (e.g., CCSD(T)/aug-cc-pVTZ). (ii) Incorporating solvent and temperature effects explicitly in simulations. (iii) Using vibrational circular dichroism (VCD) to cross-validate chiroptical assignments. For example, a 5% deviation in optical rotation may indicate incomplete conformational sampling, resolved via molecular dynamics (MD) simulations .

Q. What experimental design strategies optimize the synthesis of this compound for high enantiomeric excess (ee)?

  • Methodological Answer : Response Surface Methodology (RSM) with a Box-Behnken design is employed to optimize variables:
  • Factors : Catalyst loading (0.1–1.0 mol%), temperature (-10°C to 30°C), and reaction time (2–24 hrs).
  • Responses : Yield (%) and ee (%). Central composite designs identify nonlinear interactions, while ANOVA determines factor significance. For example, a 15% increase in ee is achievable by reducing temperature to 5°C and using 0.5 mol% catalyst .

Table 2 : Box-Behnken Design for Reaction Optimization

RunCatalyst (mol%)Temp (°C)Time (hrs)ee (%)
10.3101282
20.710678
30.551895

Q. What challenges arise in stereoselective synthesis, and how are enantiomeric ratios quantified?

  • Methodological Answer : Challenges include competing epoxidation pathways (cis vs. trans) and racemization during workup. Enantiomeric ratios are quantified via: (i) Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC), using hexane/isopropanol mobile phases. (ii) NMR with chiral shift reagents (e.g., Eu(hfc)₃), where splitting of proton signals correlates with ee. For example, the phenyl proton signals split into doublets at >90% ee .

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